Neuromedina B

Descripción general

Descripción

Neuromedin B is a member of the bombesin-like peptide family in mammals. It was originally purified from pig spinal cord and is present in the human central nervous system and gastrointestinal tract . Neuromedin B is known for its role in regulating various physiological functions, including exocrine and endocrine secretions, cell growth, body temperature, blood pressure, and glucose levels .

Aplicaciones Científicas De Investigación

Neuromedin B has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Medicine: Explored as a potential therapeutic target for conditions such as corticotroph adenomas.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

Target of Action

Neuromedin B (NMB) is a bombesin-related peptide found in mammals . It primarily targets the Neuromedin B receptor (NMBR) , a G protein-coupled receptor with seven transmembrane spanning regions . This receptor is also referred to as a 7-transmembrane receptor (7-TMR) .

Mode of Action

NMB acts by binding to its high-affinity cell surface receptor, NMBR . Upon binding, several intracellular signaling pathways are triggered . When NMB binds to its 7-TMR, the heterotrimeric G protein attached to the receptor is activated . This G protein consists of three polypeptides: α subunit, β subunit, and γ subunit . In the activated NMBR/G-protein complex, there occurs an exchange of GTP for GDP bound to the G-α subunit . The G-α subunit, in turn, dissociates from the G-βγ subunits .

Biochemical Pathways

The free G-α inactivates adenylate cyclase (AC), which, in turn, catalyzes the conversion of ATP to cAMP . This cAMP functions as a second messenger . cAMP activates the enzyme Protein Kinase A (PKA) . PKA enters the nucleus and activates the cAMP response element-binding protein . The activated CREB binds along with CREB binding protein, co-activator to the CRE region of the DNA in the nucleus . CREB and CBP are held together by leucine zippers . CRE is the control that activates a number of growth factors, leading to cell proliferation and the activation of some anti-apoptotic genes .

Action Environment

The action of Neuromedin B can be influenced by various environmental factors. For instance, in a model of chronic adrenal insufficiency, the expression of NMB was found to be higher compared to normal conditions . Furthermore, the administration of corticotropin-releasing hormone (CRH) increased NMB mRNA expression, while dexamethasone treatment suppressed it . These findings suggest that the action, efficacy, and stability of Neuromedin B can be influenced by hormonal and stress-related factors in the environment .

Análisis Bioquímico

Biochemical Properties

Neuromedin B interacts with its high-affinity cell surface receptor, the Neuromedin B receptor (NMBR) . This receptor is a G protein-coupled receptor with seven transmembrane spanning regions . Upon binding, several intracellular signaling pathways are triggered .

Cellular Effects

Neuromedin B has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to promote the secretion of testosterone in primary Leydig cells, increase the expression of NMBR and steroidogenic mediators in these cells, and also promote Leydig cell proliferation . In addition, it has been found to regulate endocrine secretion and cell proliferation .

Molecular Mechanism

The molecular mechanism of Neuromedin B involves its binding to the Neuromedin B receptor (NMBR). This receptor is a G protein-coupled receptor, and upon binding, it activates a heterotrimeric G protein attached to the receptor . This leads to the activation of several intracellular signaling pathways .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Neuromedin B in laboratory settings are limited, it has been reported that increased Neuromedin B expression was observed in the pituitary gland of mice models of chronic adrenal insufficiency .

Dosage Effects in Animal Models

It has been suggested that Neuromedin B plays a role in regulating CO2-dependent breathing in mice .

Metabolic Pathways

It is known that Neuromedin B plays a role in regulating hormone secretions and cell growth, suggesting it may be involved in related metabolic pathways .

Transport and Distribution

Neuromedin B is mainly expressed in the central nervous system, while its receptor, NMBR, is highly expressed in peripheral tissues and organs, such as endocrine tissues, glands, and reproductive organs . This suggests that Neuromedin B may be transported and distributed within cells and tissues through these receptors.

Subcellular Localization

The subcellular localization of Neuromedin B is not explicitly documented. Given that it interacts with a G protein-coupled receptor, it is likely that it is localized to the cell membrane where such receptors are typically found .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neuromedin B can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Neuromedin B follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Neuromedin B undergoes various chemical reactions, including:

Oxidation: Neuromedin B can be oxidized, particularly at methionine residues, which can affect its biological activity.

Reduction: Reduction reactions can be used to reverse oxidation, restoring the peptide’s activity.

Substitution: Amino acid residues in Neuromedin B can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protective groups during SPPS.

Major Products:

Oxidized Neuromedin B: Modified peptide with altered activity.

Reduced Neuromedin B: Restored peptide with original activity.

Neuromedin B Analogs: Peptides with substituted amino acids for research purposes.

Comparación Con Compuestos Similares

Gastrin-Releasing Peptide: Involved in gastrointestinal regulation.

Neuromedin C: Another bombesin-like peptide with distinct functions.

Bombesin: The original peptide from which the family name is derived.

Neuromedin B’s unique combination of physiological roles and receptor interactions makes it a valuable compound for research and potential therapeutic applications.

Propiedades

Número CAS |

87096-84-2 |

|---|---|

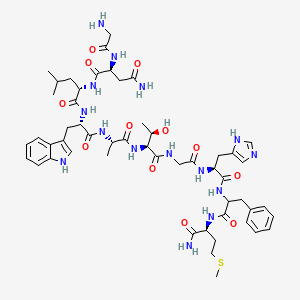

Fórmula molecular |

C52H73N15O12S |

Peso molecular |

1132.3 g/mol |

Nombre IUPAC |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

InChI |

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37?,38-,39-,40-,44-/m0/s1 |

Clave InChI |

YPFNACALNKVZNK-FJGCCFFASA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Apariencia |

Solid powder |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

GNLWATGHFM |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 glycyl-arginyl-leucyl-tryptophyl-alanyl-threonyl-glycyl-histidyl-phenylalanyl-methioninamide neuromedin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.